Potassium 3,5-Diiodosalicylate

Overview

Description

Potassium 3,5-Diiodosalicylate is a chemical compound with the molecular formula C7H3I2KO3 and a molecular weight of 428.01 g/mol . It is a potassium salt of 3,5-diiodosalicylic acid and appears as a white to almost white powder or crystal . This compound is known for its high purity, typically greater than 97% .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 3,5-Diiodosalicylate can be synthesized through the iodination of salicylic acid followed by neutralization with potassium hydroxide. The reaction involves the introduction of iodine atoms at the 3 and 5 positions of the salicylic acid ring. The iodination process is typically carried out in the presence of an oxidizing agent such as sodium iodate or potassium iodate under acidic conditions. The resulting 3,5-diiodosalicylic acid is then neutralized with potassium hydroxide to form the potassium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Potassium 3,5-Diiodosalicylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the iodine atoms can be oxidized or reduced.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atoms.

Oxidation Reactions: Products include oxidized forms of the compound, such as iodinated quinones.

Reduction Reactions: Products include reduced forms of the compound, such as deiodinated salicylates.

Scientific Research Applications

Potassium 3,5-Diiodosalicylate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other iodinated compounds.

Biology: Employed in biochemical assays and as a probe for studying iodine metabolism.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of Potassium 3,5-Diiodosalicylate involves its interaction with molecular targets and pathways in biological systems. The compound’s iodine atoms play a crucial role in its biological activity. For example, in antimicrobial applications, the iodine atoms can disrupt microbial cell membranes and interfere with essential enzymatic processes. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells through the generation of reactive iodine species .

Comparison with Similar Compounds

Potassium 3,5-Diiodosalicylate can be compared with other iodinated salicylates, such as:

Potassium 3-Iodosalicylate: Contains a single iodine atom at the 3 position.

Potassium 5-Iodosalicylate: Contains a single iodine atom at the 5 position.

Potassium 3,4-Diiodosalicylate: Contains iodine atoms at the 3 and 4 positions.

Uniqueness: this compound is unique due to the presence of iodine atoms at both the 3 and 5 positions, which imparts distinct chemical and biological properties.

Biological Activity

Potassium 3,5-Diiodosalicylate is a compound with significant biological activity, primarily due to its unique structure featuring two iodine atoms substituted at the 3 and 5 positions of the salicylic acid framework. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in medicine and biochemistry.

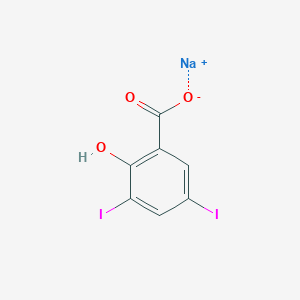

Chemical Structure and Properties

This compound can be represented by the molecular formula . The presence of iodine enhances both its biological activity and chemical reactivity compared to other salicylates. This compound is often utilized as a reagent in organic synthesis and as a probe for studying iodine metabolism.

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : The iodine atoms in the compound can disrupt microbial cell membranes and interfere with vital enzymatic processes, leading to cell death. This property makes it a candidate for antimicrobial applications.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the generation of reactive iodine species. This mechanism is particularly relevant in photodynamic therapy (PDT), where the compound acts as a photosensitizer, generating reactive oxygen species (ROS) upon light activation .

- Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation.

Applications in Research and Medicine

This compound has diverse applications across various fields:

- Biochemical Assays : It serves as a probe for studying iodine metabolism and is employed in various biochemical assays to understand cellular functions.

- Cancer Research : Its role as a photosensitizer in PDT highlights its potential use in targeted cancer therapies. The compound can be administered intravenously or topically to tumor sites, followed by illumination with specific wavelengths of light to activate its properties.

- Pharmaceutical Development : Due to its unique biological activities, it is being investigated for potential therapeutic uses in treating infections and cancer .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism involved disruption of bacterial cell membranes.

- Photodynamic Therapy : In vitro studies showed that when activated by light, this compound produced ROS that effectively killed cancer cells while sparing surrounding healthy tissues.

- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced markers of inflammation compared to control groups .

Comparative Analysis

The following table summarizes the comparison between this compound and related compounds:

| Compound | Iodine Substitutions | Biological Activity | Application Area |

|---|---|---|---|

| This compound | Two (at positions 3 & 5) | Antimicrobial, anticancer | Medicine, biochemistry |

| Lithium 3,5-Diiodosalicylate | Two (at positions 3 & 5) | Neurotransmitter modulation | Neuroscience |

| Sodium Iodide | One | Limited antimicrobial | Iodine supplementation |

| Potassium Salicylate | None | Lower bioactivity | General medicinal use |

Properties

IUPAC Name |

sodium;2-hydroxy-3,5-diiodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O3.Na/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMNRTLTNHTZRR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)[O-])O)I)I.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I2NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

133-91-5 (Parent) | |

| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo-, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017274178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

411.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17274-17-8 | |

| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo-, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017274178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.